molecular formula C14H7N3O6 B068767 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid CAS No. 164394-23-4

5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid

Cat. No. B068767
M. Wt: 313.22 g/mol
InChI Key: XZQXNUFLUBLEIO-UHFFFAOYSA-N
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Description

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid is a compound known for its versatile applications in coordination chemistry, serving as a precursor for various metal-organic frameworks and complexes due to its ability to act as a multidentate ligand. Its nitro and carboxylic acid functionalities introduce unique chemical reactivity and properties, making it a subject of interest for synthesis and characterization studies.

Synthesis Analysis

The synthesis of 5-nitro-1,10-phenanthroline derivatives involves nitration reactions, where phenanthroline monohydrate serves as the starting material. The nitration process, typically using H_2SO_4 and HNO_3 as catalyst and reagent respectively, leads to the formation of the nitro derivative. This process is crucial for generating the nitro group, which significantly alters the compound's chemical and physical properties (Hadanu et al., 2012).

Molecular Structure Analysis

The molecular structure of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid and its derivatives has been extensively studied through X-ray diffraction methods, revealing a rigid aromatic backbone that contributes to high levels of ligand preorganization. This structure is conducive to forming complexes with metal ions, showcasing a pronounced selectivity toward larger metal ions due to the spatial arrangement and electronic environment of the functional groups (Melton et al., 2006).

Chemical Reactions and Properties

5-Nitro-1,10-phenanthroline-2,9-dicarboxylic acid undergoes various chemical reactions, including reduction and complexation. Its reduction to amino derivatives illustrates the compound's versatility in synthetic chemistry. Such transformations enable the synthesis of ligands for constructing metal-organic frameworks with enhanced properties. The nitro group is key to the compound's reactivity, facilitating further chemical modifications (Wu Yu-xiong, 2005).

Physical Properties Analysis

The physical properties of 5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid derivatives, such as solubility, melting point, and crystallinity, are influenced by the nitro and carboxylic groups. These groups affect the compound's interactions in solutions and its ability to form crystals, pivotal for its applications in the synthesis of coordination compounds and materials science.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and redox potential, are significantly impacted by the compound's functional groups. The presence of the nitro group enhances its acidity, making it an effective ligand in coordination chemistry. Its ability to form stable complexes with various metal ions is crucial for applications in catalysis and materials science (Oztekin et al., 2010).

Scientific Research Applications

  • Biosensors and Biofuel Cells : 5-nitro-1,10-phenanthroline derivatives have been studied for their application in the development of biosensors and biofuel cells. These derivatives can act as redox mediators for oxidases, making them suitable for reagent-less biosensors and biofuel cells. For instance, the derivative 5-nitro-1,10-phenanthroline (5NP) showed redox mediator activity, although less effective compared to its amino group-containing counterparts (Oztekin et al., 2010).

  • Synthesis of Schiff Bases : Research has been conducted on the synthesis of Schiff bases using 5-nitro and 5-bromo-substituted 1,10-phenanthroline-2,9-dicarboxaldehydes with sulfur-containing amines. These bases have potential applications in various fields, including medicinal chemistry and materials science (Jaman et al., 2013).

  • Synthesis of Phenanthropyrroles : The condensation of 5-nitro-1,10-phenanthroline with esters of isocyanoacetic acid yields phenanthropyrroles, demonstrating its utility in organic synthesis and potentially in material sciences (Lash et al., 1994).

  • Antibacterial Applications : 5-Nitro-1,10-phenanthroline has been identified as a lead compound against Mycobacterium tuberculosis. It exhibits a dual mechanism of action, including the modulation of host macrophages to induce autophagy and kill intracellular pathogens (Kidwai et al., 2017).

  • Antiplasmodial Activity : Derivatives of 5-nitro-1,10-phenanthroline hydrate have been synthesized and shown to possess significant antiplasmodial activity, suggesting potential applications in malaria treatment (Hadanu et al., 2012).

  • Ligand for Nanohybrid Structures : 5-Nitro-1,10-phenanthroline derivatives have been used to create highly reactive ligands capable of forming covalently bonded nanohybrid structures, particularly in transition metal complex-silica systems (Khimich et al., 2006).

  • Inorganic-Organic Luminescent Materials : 5-Nitro-1,10-phenanthroline and its complexes with rare earth elements have been used to create red emissive inorganic-organic hybrid materials with enhanced thermal stability, applicable in optoelectronics and photonics (Cai et al., 2011).

  • Actinide Separation Processes : The complexation of NpV ions with 1,10-phenanthroline-2,9-dicarboxylic acid is significant in actinide separation processes due to its high complex stability, which can be beneficial in nuclear waste treatment (Yang et al., 2014).

properties

IUPAC Name

5-nitro-1,10-phenanthroline-2,9-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7N3O6/c18-13(19)8-3-1-6-5-10(17(22)23)7-2-4-9(14(20)21)16-12(7)11(6)15-8/h1-5H,(H,18,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZQXNUFLUBLEIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C3C(=C(C=C21)[N+](=O)[O-])C=CC(=N3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30428798
Record name 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid

CAS RN

164394-23-4
Record name 5-nitro-1,10-phenanthroline-2,9-dicarboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30428798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
J Westwood - 2018 - centaur.reading.ac.uk
Developments in the waste management of radioactive high-level liquid waste produced in the back-end of the nuclear fuel cycle will further develop the public approval of nuclear …
Number of citations: 4 centaur.reading.ac.uk

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